1-Cyanoethyl(diethylamino)dimethylsilane

Description

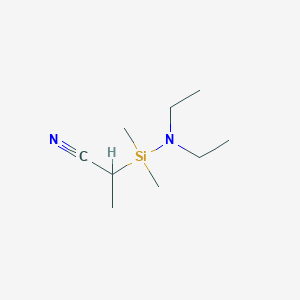

Structure

3D Structure

Properties

IUPAC Name |

2-[diethylamino(dimethyl)silyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZNUKUXXWKJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276307, DTXSID90908102 | |

| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102859-33-6, 102636-22-6 | |

| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Bis(diethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of Bis(diethylamino)dimethylsilane, a versatile organosilicon compound. Due to the limited availability of public data on 1-Cyanoethyl(diethylamino)dimethylsilane, this guide focuses on the closely related and well-documented compound, Bis(diethylamino)dimethylsilane (CAS RN: 4669-59-4). This whitepaper details its chemical and physical properties, outlines common synthesis methodologies, and explores its applications, particularly in the realms of chemical synthesis and materials science. This information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Bis(diethylamino)dimethylsilane is a colorless to light yellow liquid with a characteristic amine-like odor. It is a member of the aminosilane family, which are known for their utility as silylating agents and as precursors in the synthesis of silicon-containing materials.

| Property | Value | Reference |

| CAS Number | 4669-59-4 | [1][2] |

| Molecular Formula | C10H26N2Si | [1][2] |

| Molecular Weight | 202.42 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 193 °C | [1] |

| Density | 0.826 g/mL | [1] |

| Flash Point | 35 °C | [1] |

| Synonyms | N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine, N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | [1] |

Synthesis of Bis(diethylamino)dimethylsilane

The synthesis of Bis(diethylamino)dimethylsilane typically involves the reaction of a dichlorodimethylsilane with diethylamine. Several methodologies have been reported, with variations in reaction conditions and reagents.

General Experimental Protocol

A common synthetic route involves the dropwise addition of dichlorodimethylsilane to an excess of diethylamine in an inert solvent, such as hexane, under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or being heated to drive the reaction to completion. The reaction produces diethylammonium chloride as a byproduct, which precipitates from the reaction mixture. The product, Bis(diethylamino)dimethylsilane, is then isolated by filtration to remove the salt, followed by distillation of the filtrate to purify the final product.

Applications in Research and Development

Bis(diethylamino)dimethylsilane serves as a valuable reagent and building block in various chemical processes.

-

Silylating Agent: It is used to introduce a dimethylsilyl group to various functional groups, such as alcohols, amines, and thiols. This is a common strategy in organic synthesis for protecting reactive functional groups during multi-step reaction sequences.

-

Precursor to Silicon-Containing Polymers: This compound can be used in the synthesis of polysiloxanes and other silicon-based polymers. The properties of these polymers can be tailored by the choice of co-monomers and reaction conditions.

-

Surface Modification: Bis(diethylamino)dimethylsilane can be employed to modify the surfaces of materials, such as glass or metal oxides. This can alter the surface properties, for example, by increasing hydrophobicity.

While direct applications in drug development are not extensively documented in publicly available literature, its role as a silylating agent is highly relevant. Protecting groups are crucial in the synthesis of complex pharmaceutical molecules.

Safety and Handling

Bis(diethylamino)dimethylsilane is a flammable liquid and vapor.[1] It is also corrosive and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, away from sources of ignition. It is also sensitive to moisture and should be handled under an inert atmosphere.

Conclusion

Bis(diethylamino)dimethylsilane is a versatile organosilicon compound with established applications in chemical synthesis and materials science. Its utility as a silylating agent makes it a relevant tool for researchers in various fields, including those in drug discovery and development who require robust methods for the synthesis of complex organic molecules. While the initially requested compound, this compound, remains elusive in the scientific literature, the information provided herein on its close structural analog offers a valuable and practical alternative for the intended audience.

References

Technical Guide: Properties of Aminonitriles and Aminosilanes

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It outlines the chemical and physical properties of 3-(Diethylamino)propanenitrile, which possesses the cyanoethyl and diethylamino moieties, and Bis(diethylamino)dimethylsilane, which contains the diethylamino and dimethylsilyl groups. The juxtaposition of data for these analogs offers a comprehensive understanding of the constituent functional groups.

Chemical and Physical Properties

The properties of 3-(Diethylamino)propanenitrile and Bis(diethylamino)dimethylsilane are summarized below. These tables facilitate a comparative analysis of their physical and chemical characteristics.

Table 1: Properties of 3-(Diethylamino)propanenitrile

| Property | Value | Reference |

| CAS Number | 5351-04-2 | [1][2][3] |

| Molecular Formula | C₇H₁₄N₂ | [2][3] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Appearance | Liquid | |

| Purity | 98% | |

| Storage Temperature | 4°C, protect from light |

Table 2: Properties of Bis(diethylamino)dimethylsilane

| Property | Value | Reference |

| CAS Number | 4669-59-4 | [4][5] |

| Molecular Formula | C₁₀H₂₆N₂Si | [4][5] |

| Molecular Weight | 202.42 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Density | 0.826 g/mL | [4][5][6] |

| Boiling Point | 192-195 °C | [5][6] |

| Flash Point | 35 °C | [4][5][6] |

| Refractive Index | n20/D 1.4350 | [6] |

| Purity | ≥ 95% | [5] |

| Storage Conditions | Store under inert gas | [4] |

Experimental Protocols

Detailed experimental procedures for the synthesis of these specific compounds are not extensively published. However, a representative synthesis for a structurally similar compound, bis(diethylamino)silane, is described in patent literature. This can serve as a model protocol.

Synthesis of Bis(diethylamino)silane

This synthesis involves the reaction of a lithium salt of diethylamine with dichlorosilane.[7]

Step 1: Preparation of Lithium Diethylamide

-

In an inert atmosphere, diethylamine is dissolved in a suitable solvent.

-

An organolithium reagent (e.g., n-butyllithium) is added dropwise to the diethylamine solution at a controlled temperature ranging from -80 to -30 °C.[7]

-

The molar ratio of diethylamine to the organolithium reagent is typically maintained between 1:1 and 1.2:1.[7]

-

The reaction mixture is stirred for 10-12 hours to ensure the complete formation of the lithium diethylamide intermediate.[7]

Step 2: Synthesis of Bis(diethylamino)silane

-

Dichlorosilane is added to the freshly prepared lithium diethylamide intermediate with continuous stirring.[7]

-

The reaction is maintained at a temperature between -50 and -30 °C for 2-6 hours.[7]

-

The reaction proceeds via the displacement of chloride ions from dichlorosilane by the diethylamide nucleophile.

-

The final product, bis(diethylamino)silane, is obtained after filtration and purification by adsorption techniques.[7]

Mandatory Visualizations

Diagram 1: Synthesis of Bis(diethylamino)silane

The following diagram illustrates the two-step synthesis of bis(diethylamino)silane from diethylamine and dichlorosilane.

Caption: Synthetic pathway for bis(diethylamino)silane.

Reactivity and Applications

3-(Diethylamino)propanenitrile: This molecule contains both a nitrile and a tertiary amine group. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield primary amines.[1] The tertiary amine group imparts basic and nucleophilic properties.[1] This bifunctionality makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Bis(diethylamino)dimethylsilane: This aminosilane is reactive towards protic solvents and moisture.[6] It is utilized as a silane coupling agent to enhance adhesion between organic and inorganic materials, particularly in coatings and adhesives.[5] It also serves as a precursor in the synthesis of silicone polymers, imparting flexibility and thermal stability.[5][8] Additionally, it finds application in surface modification to create hydrophobic or oleophobic surfaces and as a reagent in organic synthesis.[5][8] In the semiconductor industry, it plays a role in the deposition of silicon-based thin films.[5]

References

- 1. 3-(Diethylamino)propionitrile | 5351-04-2 | Benchchem [benchchem.com]

- 2. Propanenitrile, 3-(diethylamino)- (CAS 5351-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Propanenitrile, 3-(diethylamino)- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. BIS(DIETHYLAMINO)DIMETHYLSILANE CAS#: 4669-59-4 [m.chemicalbook.com]

- 7. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane, a bifunctional organosilane molecule with potential applications in organic synthesis and materials science. The primary synthesis route involves the catalytic hydrosilylation of acrylonitrile with diethylaminodimethylsilane. This document provides a comprehensive overview of the most plausible synthetic methodology, drawing from established catalytic systems for similar transformations.

Synthesis Route: Catalytic Hydrosilylation

The most direct and efficient method for the synthesis of this compound is the β-hydrosilylation of acrylonitrile with diethylaminodimethylsilane. This reaction involves the addition of the Si-H bond of the silane across the carbon-carbon double bond of acrylonitrile. To achieve high selectivity for the desired β-adduct and avoid polymerization or other side reactions, a specific catalytic system is required.

Based on analogous reactions, a highly effective catalyst system for the β-hydrosilylation of acrylonitrile is a two-component system composed of cuprous oxide (Cu₂O) and tetramethylethylenediamine (TMEDA)[1]. This system has been reported to yield exclusively the β-adduct in high yields under mild conditions[1].

The overall reaction is as follows:

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Yield | 70-100% | The yield is highly dependent on reaction conditions, including catalyst loading, temperature, and reaction time. The use of ultrasound has been shown to significantly increase the reaction rate[1][2]. |

| Product Selectivity | Exclusive β-adduct | The Cu₂O/TMEDA catalyst system is reported to be highly selective for the formation of the β-hydrosilylation product[1][2]. |

| Purity | >95% | Purity after purification by distillation. |

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound based on the Cu₂O/TMEDA catalyzed hydrosilylation of acrylonitrile[1][2].

Materials:

-

Diethylaminodimethylsilane

-

Acrylonitrile (stabilized)

-

Cuprous oxide (Cu₂O)

-

Tetramethylethylenediamine (TMEDA)

-

Anhydrous, oxygen-free solvent (e.g., toluene or THF)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Syringes for liquid transfer

-

Distillation apparatus

-

Ultrasonic bath (optional)

Procedure:

-

Catalyst Preparation: In a dry, inert atmosphere, a round-bottom flask is charged with cuprous oxide (Cu₂O) and tetramethylethylenediamine (TMEDA) in an appropriate molar ratio (e.g., 1:1) in an anhydrous solvent. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: The flask containing the catalyst solution is cooled in an ice bath.

-

Addition of Reactants: Diethylaminodimethylsilane and a slight excess of acrylonitrile are sequentially added dropwise to the stirred catalyst solution under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours. Alternatively, for an accelerated reaction, the flask can be placed in an ultrasonic bath[1][2]. The progress of the reaction should be monitored by a suitable analytical technique, such as GC-MS or TLC.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite or silica gel. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Safety Precautions:

-

Acrylonitrile is a toxic and flammable compound and should be handled in a well-ventilated fume hood.

-

Organosilanes can be moisture-sensitive, and all reactions should be carried out under anhydrous conditions.

-

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Visualization of Synthesis and Workflow

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Proposed Molecular Structure of 1-Cyanoethyl(diethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes are a versatile class of compounds widely utilized in chemical synthesis, materials science, and increasingly, in biomedical applications. Their unique properties, stemming from the silicon-carbon bond, allow for a diverse range of chemical modifications and functionalities. This guide focuses on the proposed molecular structure, potential properties, and synthetic pathways of 1-Cyanoethyl(diethylamino)dimethylsilane, a functionalized aminosilane. While direct data is scarce, by examining related compounds such as Bis(diethylamino)dimethylsilane and various cyano-functionalized silanes, we can infer its likely characteristics and utility.

Aminosilanes are recognized for their role as coupling agents, surface modifiers, and as intermediates in the synthesis of more complex molecules. The introduction of a cyanoethyl group suggests a strategic functionalization to impart specific reactivity or properties, potentially for applications in drug delivery, diagnostics, or as a building block in the synthesis of novel therapeutic agents.[1]

Proposed Molecular Structure and Properties

Based on the nomenclature, the proposed structure of this compound consists of a central silicon atom bonded to one diethylamino group, two methyl groups, and a 1-cyanoethyl group.

Molecular Formula: C₉H₂₀N₂Si

Molecular Weight: 184.36 g/mol

The presence of the diethylamino group suggests the compound will have basic properties and can serve as a ligand or a scavenger for acidic protons. The dimethylsilyl core provides a stable, sterically accessible scaffold. The 1-cyanoethyl group introduces a polar nitrile functionality, which can participate in a variety of chemical transformations.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds like Bis(diethylamino)dimethylsilane.[2][3]

| Property | Predicted Value | Notes |

| Appearance | Colorless to slightly yellow liquid | Based on similar aminosilanes. |

| Boiling Point | ~180-200 °C | Lower than Bis(diethylamino)dimethylsilane due to a likely lower molecular weight and polarity. |

| Density | ~0.8-0.9 g/mL | In line with similar organosilanes. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Reactive with protic solvents. | Aminosilanes are known to be moisture-sensitive. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the hydrosilylation of acrylonitrile with (diethylamino)dimethylsilane. This reaction is a common method for the formation of silicon-carbon bonds.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Hydrosilylation

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: (Diethylamino)dimethylsilane is dissolved in a dry, aprotic solvent such as toluene. A platinum catalyst, for example Karstedt's catalyst, is added to the flask.

-

Addition: Acrylonitrile is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by a suitable analytical technique such as GC-MS or NMR spectroscopy until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired this compound.

Predicted Spectroscopic Data

Predicting the spectroscopic data is crucial for the identification and characterization of the molecule. The following are expected spectral features based on known data for cyanoethylsilanes and aminosilanes.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.5 - 2.8 | Quartet | -CH₂- (of diethylamino) |

| ~2.3 - 2.5 | Triplet | -CH₂-CN | |

| ~0.9 - 1.1 | Triplet | -CH₃ (of diethylamino) | |

| ~0.8 - 1.0 | Triplet | Si-CH₂- | |

| ~0.1 - 0.3 | Singlet | Si-(CH₃)₂ | |

| ¹³C NMR | ~118 - 122 | - | -CN |

| ~40 - 45 | - | -CH₂- (of diethylamino) | |

| ~15 - 20 | - | -CH₂-CN | |

| ~12 - 15 | - | -CH₃ (of diethylamino) | |

| ~5 - 10 | - | Si-CH₂- | |

| ~(-5) - 0 | - | Si-(CH₃)₂ | |

| ²⁹Si NMR | ~(-10) - 10 | - | (R₂N)R'₂Si-R'' |

Note: Chemical shifts are referenced to TMS (δ=0 ppm). The exact values will be dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2970-2850 | C-H stretch | Alkyl groups |

| ~2250 | C≡N stretch | Nitrile |

| ~1250 | Si-CH₃ symmetric deformation | Dimethylsilyl |

| ~1070 | Si-N stretch | Silyl-amine |

| ~800 | Si-C stretch | Silyl-alkyl |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. Common fragmentation patterns for aminosilanes include the loss of alkyl groups from the silicon atom and the amino group. The presence of the cyanoethyl group may lead to characteristic fragments resulting from cleavage of the C-C and Si-C bonds.

Potential Applications in Research and Drug Development

The unique combination of a reactive amino group and a versatile cyano functionality on a stable silane core suggests several potential applications for researchers and drug development professionals:

-

Biofunctionalization: The diethylamino group can be used for conjugation to biomolecules or surfaces.[6] The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, providing a handle for attaching drugs or imaging agents.

-

Drug Delivery: Aminosilane-functionalized nanoparticles have been explored as carriers for drug delivery. The cyanoethyl group could be used to modulate the hydrophilicity and drug-loading capacity of such systems.

-

Diagnostic Probes: The nitrile group has a characteristic IR and Raman signal, which could potentially be used for spectroscopic tracking of molecules incorporating this silane.

-

Synthetic Intermediate: This molecule can serve as a building block in organic synthesis, allowing for the introduction of a functionalized silyl group into more complex molecules.[7]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

While this compound remains a compound for which direct experimental data is not publicly available, this guide provides a comprehensive overview of its proposed structure, predicted properties, and potential synthetic and characterization methodologies based on established organosilane chemistry. The unique combination of functional groups suggests that this molecule could be a valuable tool for researchers in various scientific disciplines, particularly in the fields of materials science and drug development. The protocols and data presented herein offer a solid foundation for any future experimental investigation into this promising, yet underexplored, chemical entity.

References

Spectroscopic Characterization of 1-Cyanoethyl(diethylamino)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Cyanoethyl(diethylamino)dimethylsilane, also known as 3-(diethylamino(dimethyl)silyl)propanenitrile. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure. It also outlines general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel chemical entities in drug development and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would provide information about the different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Triplet | 2H | -CH₂-CN |

| ~ 2.4 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~ 1.0 | Triplet | 6H | -N(CH₂CH₃)₂ |

| ~ 0.8 | Triplet | 2H | Si-CH₂- |

| ~ 0.1 | Singlet | 6H | Si-(CH₃)₂ |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 119 | -CN |

| ~ 45 | -N(CH₂)₂ |

| ~ 20 | -CH₂-CN |

| ~ 15 | -N(CH₂CH₃)₂ |

| ~ 10 | Si-CH₂- |

| ~ -2 | Si-(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2245 | Medium | C≡N (Nitrile) stretch |

| 2970-2850 | Strong | C-H (Alkyl) stretch |

| 1460-1370 | Medium | C-H (Alkyl) bend |

| 1250 | Strong | Si-CH₃ bend |

| 840-760 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₂₀N₂Si), the molecular weight is 184.36 g/mol .

| Predicted m/z | Relative Intensity | Possible Fragment Ion |

| 184 | Moderate | [M]⁺ (Molecular ion) |

| 169 | High | [M - CH₃]⁺ |

| 112 | High | [M - N(CH₂CH₃)₂]⁺ |

| 72 | High | [N(CH₂CH₃)₂]⁺ |

| 58 | Moderate | [Si(CH₃)₂H]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. Standard parameters for ¹H NMR may include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the IR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common method for initial characterization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Unveiling the Silylating Power of 1-Cyanoethyl(diethylamino)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanoethyl(diethylamino)dimethylsilane is a specialized organosilicon compound engineered for advanced applications in chemical synthesis and materials science. This technical guide provides an in-depth exploration of its core mechanism of action as a silylating agent, detailing its reactivity, and applications. Drawing upon established principles of organosilane chemistry, this document outlines the catalytic pathways and reaction kinetics that govern its efficacy in protecting hydroxyl groups. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

Silylation is a fundamental chemical transformation that involves the introduction of a silyl group, typically to protect a reactive functional group. Aminosilanes, a class of silylating agents, offer distinct advantages due to their tunable reactivity and generally mild reaction conditions. This compound belongs to this class, featuring a unique combination of a reactive diethylamino leaving group, a stable dimethylsilyl core, and a functionality-enhancing cyanoethyl substituent. While direct studies on this specific compound are not extensively documented, its mechanism of action can be confidently inferred from the well-established chemistry of analogous aminosilanes.

The primary function of this compound is to act as a potent silylating agent, particularly for the protection of alcohols to form silyl ethers. This protection strategy is crucial in multi-step organic syntheses, preventing unwanted side reactions of hydroxyl groups. The presence of the cyanoethyl group may also modulate the electronic properties and steric hindrance of the silicon center, potentially influencing its reactivity and selectivity compared to simpler alkyl-substituted silanes.

Core Mechanism of Action: Silylation of Alcohols

The principal mechanism of action of this compound is the silylation of nucleophiles, most notably alcohols, through a nucleophilic substitution reaction at the silicon center. The diethylamino group serves as an effective leaving group, facilitating the formation of a new silicon-oxygen bond.

General Reaction Pathway

The overall reaction involves the attack of the alcohol's hydroxyl group on the electrophilic silicon atom of the silane, leading to the displacement of the diethylamino group as diethylamine.

General Silylation Reaction

Figure 1. Overall silylation reaction of an alcohol with this compound.

Catalytic Pathways

The silylation reaction can proceed through uncatalyzed, base-catalyzed, or acid-catalyzed pathways. The choice of pathway depends on the substrate, solvent, and desired reaction rate.

-

Uncatalyzed Pathway: In neutral, aprotic solvents, the reaction can proceed, albeit often slowly. The alcohol directly attacks the silicon atom.

-

Base-Catalyzed Pathway: This is a common and efficient method. A base deprotonates the alcohol, increasing its nucleophilicity and accelerating the attack on the silicon center. The diethylamino group itself can act as a base, leading to autocatalysis. Stronger, non-nucleophilic bases like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) are often added to drive the reaction to completion.

-

Acid-Catalyzed Pathway: Protic or Lewis acids can activate the aminosilane by protonating or coordinating to the nitrogen atom of the diethylamino group, making it a better leaving group.

Base-Catalyzed Silylation Mechanism

Figure 2. Diagram of the base-catalyzed silylation pathway.

Quantitative Data Summary

| Substrate | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Hexanol | Bis(diethylamino)dimethylsilane | None | Acetonitrile | 25 | 12 | 85 |

| Benzyl Alcohol | Bis(diethylamino)dimethylsilane | Triethylamine | Dichloromethane | 25 | 4 | 92 |

| 1-Hexanol | (3-Aminopropyl)triethoxysilane | None | Toluene | 80 | 6 | 95 |

| Cholesterol | Bis(trimethylsilyl)acetamide | Pyridine | Pyridine | 60 | 1 | >98 |

Table 1. Representative quantitative data for silylation reactions of alcohols.

Experimental Protocols

The following are generalized protocols for the silylation of a primary alcohol using an aminosilane like this compound. These should be adapted and optimized for specific substrates and scales.

General Protocol for Base-Catalyzed Silylation

Objective: To protect a primary alcohol using this compound with a base catalyst.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Silylation

Figure 3. A typical experimental workflow for the silylation of an alcohol.

Conclusion

This compound is a versatile silylating agent whose mechanism of action is rooted in the fundamental principles of nucleophilic substitution at a silicon center. Its utility in protecting hydroxyl groups is enhanced by the favorable reactivity profile of the diethylamino leaving group. While further studies are warranted to fully elucidate the specific influence of the cyanoethyl moiety on its reaction kinetics and selectivity, the established knowledge of aminosilane chemistry provides a robust framework for its successful application in complex organic synthesis and materials science. The protocols and data presented herein offer a solid foundation for researchers to harness the potential of this valuable chemical tool.

Reactivity of 1-Cyanoethyl(diethylamino)dimethylsilane with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanoethyl(diethylamino)dimethylsilane is a bifunctional organosilicon compound featuring a reactive diethylamino group attached to a silicon atom and a cyanoethyl substituent. The silicon-nitrogen (Si-N) bond in aminosilanes is known to be highly susceptible to cleavage by protic solvents, a reaction broadly classified as solvolysis. This reactivity is central to their application in organic synthesis, materials science, and bioconjugation, often where the silylamine moiety serves as a protecting group or a reactive handle for surface modification.[1][2][3] This guide provides a detailed technical overview of the expected reactivity of this compound with common protic solvents such as water, alcohols, and acids.

Core Reaction Mechanism: Nucleophilic Attack at Silicon

The fundamental reaction pathway for the interaction of this compound with a protic solvent (H-X, where X can be -OH, -OR, etc.) involves the nucleophilic attack of the solvent's lone pair of electrons on the electrophilic silicon center. This process leads to the cleavage of the Si-N bond and the formation of a new Si-X bond, with the concurrent protonation of the diethylamino leaving group to form diethylamine.

The reaction can be catalyzed by both acids and bases.[4]

-

Acid Catalysis: In the presence of an acid, the nitrogen atom of the diethylamino group is protonated, making it a better leaving group and increasing the electrophilicity of the silicon atom. This facilitates the nucleophilic attack by the protic solvent.

-

Base Catalysis: A basic catalyst can deprotonate the incoming protic solvent, increasing its nucleophilicity and thereby accelerating the attack on the silicon center.

The overall reactivity is influenced by several factors, including the nature of the protic solvent, the steric and electronic properties of the substituents on the silicon atom, temperature, and the concentration of reactants.[4]

Influence of the 1-Cyanoethyl Group

The 1-cyanoethyl group [CH₂(CN)CH₂-] is expected to influence the reactivity of the Si-N bond primarily through its electronic effects. The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond. This inductive effect is transmitted through the ethyl chain to the silicon atom.

An increase in the electron-withdrawing nature of substituents on the silicon atom generally enhances its electrophilicity, making it more susceptible to nucleophilic attack. Therefore, it is anticipated that the 1-cyanoethyl group will render the silicon atom in this compound more electron-deficient compared to a simple alkyl-substituted aminosilane. This should, in principle, lead to an increased rate of reaction with protic solvents. However, without specific kinetic data, the magnitude of this effect remains speculative.

Reactivity with Specific Protic Solvents

Hydrolysis (Reactivity with Water)

The reaction of this compound with water is expected to be rapid, leading to the formation of a silanol (a compound with a Si-OH group) and diethylamine. The resulting silanol is often unstable and can undergo self-condensation to form a disiloxane (a compound with a Si-O-Si linkage).

Reaction Scheme:

(CH₃)₂(NCCH₂CH₂)Si-N(CH₂CH₃)₂ + H₂O → (CH₃)₂(NCCH₂CH₂)Si-OH + HN(CH₂CH₃)₂

2 (CH₃)₂(NCCH₂CH₂)Si-OH → (CH₃)₂(NCCH₂CH₂)Si-O-Si(CH₂CH₂CN)(CH₃)₂ + H₂O

The rate of hydrolysis is significantly influenced by pH. Generally, the reaction is slowest at neutral pH and is catalyzed by both acidic and basic conditions.[4] Aminosilanes themselves can act as catalysts for their own hydrolysis due to the basicity of the amine functionality.[5]

Alcoholysis (Reactivity with Alcohols)

When this compound reacts with an alcohol (R-OH), the product is an alkoxysilane and diethylamine. This reaction is a common method for the silylation of alcohols, where the silyl group is introduced as a protecting group.[6]

Reaction Scheme:

(CH₃)₂(NCCH₂CH₂)Si-N(CH₂CH₃)₂ + R-OH → (CH₃)₂(NCCH₂CH₂)Si-OR + HN(CH₂CH₃)₂

The rate of alcoholysis is dependent on the steric hindrance of the alcohol. Primary alcohols are expected to react faster than secondary alcohols, which in turn react faster than tertiary alcohols. The reaction can be catalyzed by the addition of a base or an acid.

Quantitative Data Summary

As previously stated, specific quantitative kinetic data for the solvolysis of this compound is not available in the reviewed literature. However, for analogous aminosilanes and alkoxysilanes, reaction rates are often determined by monitoring the disappearance of the reactant or the appearance of a product over time. The table below provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

| Protic Solvent | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Water (pH 7) | None | 25 | Data not available | Data not available |

| Water (pH 4) | HCl | 25 | Data not available | Data not available |

| Water (pH 10) | NaOH | 25 | Data not available | Data not available |

| Methanol | None | 25 | Data not available | Data not available |

| Ethanol | None | 25 | Data not available | Data not available |

| Isopropanol | None | 25 | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols for studying the reactivity of aminosilanes with protic solvents, adaptable for this compound.

General Protocol for In-Situ Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of these reactions in real-time.[7][8][9] By observing the change in the integral of specific proton or silicon signals corresponding to the reactant and product, the reaction rate can be determined.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Protic solvent (e.g., D₂O, CD₃OD)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting material.

-

Inject a known amount of the protic solvent into the NMR tube and start the acquisition of a series of ¹H NMR spectra at defined time intervals.

-

Process the spectra and integrate the signals corresponding to a non-overlapping peak of the reactant (e.g., the methyl protons on the silicon) and a product peak (e.g., the methyl protons of the newly formed alkoxysilane or the methylene protons of diethylamine).

-

Plot the concentration of the reactant versus time to determine the reaction order and rate constant.

Protocol for Reaction Monitoring by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to monitor the reaction by observing changes in the vibrational bands of the functional groups involved.[10]

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Protic solvent

-

FT-IR spectrometer with a liquid cell or an in-situ probe (e.g., ReactIR)

Procedure:

-

Dissolve a known concentration of this compound in the anhydrous solvent.

-

Record an initial FT-IR spectrum of the solution. Key bands to monitor would be the Si-N stretching vibration and potentially the O-H stretching band of the product silanol.

-

Add a known amount of the protic solvent to the reaction mixture and immediately start recording spectra at regular intervals.

-

Analyze the change in the absorbance of the characteristic peaks over time to determine the reaction kinetics.

Visualizations

Caption: General reaction pathway for the solvolysis of this compound.

Caption: Experimental workflow for monitoring reaction kinetics using NMR spectroscopy.

Conclusion

This compound is expected to exhibit high reactivity towards protic solvents, a characteristic feature of aminosilanes. The reaction proceeds via nucleophilic attack at the silicon center, leading to the cleavage of the Si-N bond. The presence of the electron-withdrawing cyanoethyl group is anticipated to enhance this reactivity. While specific quantitative data for this compound is lacking, the general principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this and related compounds. It is strongly recommended that preliminary kinetic studies be conducted under controlled conditions to ascertain the precise reactivity profile for any specific application.

References

- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter [cfmats.com]

- 3. silicorex.com [silicorex.com]

- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

- 9. Magritek [magritek.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Cyanoethyl(diethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed synthesis and characterization of the novel compound, 1-Cyanoethyl(diethylamino)dimethylsilane. Due to the absence of this specific molecule in current chemical literature, this document provides a comprehensive theoretical framework for its creation and verification. The proposed synthesis is based on the well-established cyanoethylation of secondary amines via a Michael addition reaction. This guide furnishes detailed, plausible experimental protocols, a summary of expected quantitative data, and visual diagrams of the synthetic pathway and reaction mechanism. The information herein is intended to serve as a foundational resource for researchers seeking to synthesize and explore the properties of this and similar cyanoethylated aminosilanes.

Introduction

The functionalization of organosilanes is a cornerstone of modern materials science and medicinal chemistry. The introduction of a cyanoethyl group to a diethylaminodimethylsilane moiety would result in a molecule, this compound, with a unique combination of a reactive nitrile group, a tertiary amine, and a dimethylsilyl core. This combination of functionalities suggests potential applications as a versatile intermediate in organic synthesis, a precursor for novel polymers, or as a scaffold in the design of new therapeutic agents. This guide provides a detailed roadmap for the synthesis and characterization of this previously undocumented compound.

Proposed Synthesis: Cyanoethylation of (Diethylamino)dimethylsilane

The most chemically sound approach to synthesize this compound is through the cyanoethylation of (diethylamino)dimethylsilane with acrylonitrile. This reaction is a classic example of a nucleophilic conjugate addition, specifically a Michael addition.[1] The reaction is typically base-catalyzed, although the inherent basicity of the starting aminosilane may be sufficient to promote the reaction.[2]

Proposed Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of (diethylamino)dimethylsilane on the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product.

Experimental Protocols

The following protocols are proposed based on general procedures for the cyanoethylation of secondary amines.[3]

Synthesis of this compound

Materials:

-

(Diethylamino)dimethylsilane (1 equivalent)

-

Acrylonitrile (1.1 equivalents)

-

Anhydrous Toluene

-

Sodium Hydroxide (catalytic amount, e.g., 0.05 equivalents)

-

Anhydrous Magnesium Sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (diethylamino)dimethylsilane and anhydrous toluene.

-

A catalytic amount of sodium hydroxide is added to the flask.

-

The solution is cooled to 0 °C using an ice bath.

-

Acrylonitrile, dissolved in a small amount of anhydrous toluene, is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization Techniques

The structure and purity of the synthesized compound should be confirmed using a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR will provide detailed structural information.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitrile (C≡N) and the Si-C and N-C bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data for this compound, based on calculations and spectroscopic data of analogous compounds.[4][5][6][7]

| Property | Expected Value |

| Molecular Formula | C₉H₂₀N₂Si |

| Molecular Weight | 184.36 g/mol |

| Boiling Point | Estimated 200-220 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃, ppm) | δ 2.6-2.8 (t, 2H, -CH₂-CN), δ 2.4-2.6 (q, 4H, -N(CH₂CH₃)₂), δ 0.9-1.1 (t, 6H, -N(CH₂CH₃)₂), δ 0.8-1.0 (t, 2H, -Si-CH₂-), δ 0.1-0.2 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 118-120 (-C≡N), δ 45-50 (-N(CH₂CH₃)₂), δ 30-35 (-CH₂-CN), δ 15-20 (-Si-CH₂-), δ 12-15 (-N(CH₂CH₃)₂), δ -2 to -5 (-Si(CH₃)₂) |

| ²⁹Si NMR (CDCl₃, ppm) | δ 5-15 |

| IR Spectroscopy (cm⁻¹) | ~2250 (C≡N stretch, sharp, medium intensity), ~2960-2850 (C-H stretch), ~1250 (Si-C stretch), ~1100 (C-N stretch) |

| Mass Spec (EI) m/z | 184 (M⁺), fragments corresponding to loss of ethyl, cyanoethyl, and methyl groups. |

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow from synthesis to characterization of this compound.

Conclusion

While the discovery and characterization of this compound have not been previously reported, this technical guide provides a robust theoretical and practical framework for its synthesis and analysis. The proposed cyanoethylation reaction is a high-yield, well-understood transformation, and the outlined characterization methods are standard for the structural elucidation of novel organic compounds. This document is intended to empower researchers to explore this and other novel aminosilanes, potentially unlocking new applications in materials science and drug development.

References

The Pivotal Role of the Diethylamino Group in Modulating Silane Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanes bearing diethylamino substituents are a versatile class of organosilicon compounds that have garnered significant interest across various scientific and industrial domains, including materials science, organic synthesis, and drug development. The incorporation of the diethylamino group ([–N(CH₂CH₃)₂]) imparts unique reactivity to the silicon center, influencing its electrophilicity, steric accessibility, and the nature of byproducts formed during chemical transformations. This technical guide provides a comprehensive overview of the role of the diethylamino group in silane reactivity, with a focus on its applications in thin film deposition and as a protecting group in organic synthesis. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Influence of the Diethylamino Group on Silane Reactivity

The reactivity of diethylamino silanes is fundamentally governed by the nature of the silicon-nitrogen (Si-N) bond. This bond is polarized, with the nitrogen atom being more electronegative than the silicon atom, rendering the silicon center electrophilic. The diethylamino group, as a leaving group, plays a crucial role in various reactions, such as hydrolysis, alcoholysis, and surface reactions.

Several factors contribute to the reactivity profile of diethylamino silanes:

-

Electronic Effects: The ethyl groups on the nitrogen atom are electron-donating, which increases the electron density on the nitrogen. This, in turn, can influence the nucleophilicity of the nitrogen and the lability of the Si-N bond. Compared to its dimethylamino counterpart, the diethylamino group is a slightly stronger electron-donating group, which can enhance the reactivity in certain reactions. For instance, tetrakis(diethylamino)silane (TDEAS) exhibits a hydrolysis rate that is 2.5 times faster than tetrakis(dimethylamino)silane, a phenomenon attributed to the greater electron-donating nature of the ethyl groups, which lowers the activation barriers for substitution and hydrolysis reactions.

-

Steric Hindrance: The bulkiness of the two ethyl groups provides steric shielding around the silicon center. This steric hindrance can modulate the reactivity of the silane, making it more selective towards less hindered substrates. While offering stability, excessive steric bulk can also impede reactions with sterically demanding molecules.

-

Leaving Group Ability: Diethylamine, the byproduct formed upon the cleavage of the Si-N bond in the presence of a proton source, is a volatile secondary amine. Its volatility is advantageous in many applications, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), as it can be easily removed from the reaction system, driving the reaction forward and minimizing contamination in the final product.

Applications in Thin Film Deposition

Diethylamino silanes, particularly bis(diethylamino)silane (BDEAS), are widely employed as precursors in ALD and CVD for the deposition of high-quality silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).[1]

In ALD, the deposition process relies on self-limiting surface reactions. The diethylamino ligands play an active role in this process through a phenomenon known as "self-catalysis," where the amino groups themselves promote the surface reactions.[1] The reaction on a hydroxylated surface proceeds via a ligand exchange mechanism where one of the diethylamino groups reacts with a surface hydroxyl group (–OH), anchoring the silicon species to the surface and releasing a molecule of diethylamine.[1] The remaining surface-adsorbed species then reacts with a co-reactant, such as ozone or an oxygen plasma, to form the desired thin film and regenerate the surface hydroxyl groups for the next cycle.[1]

Quantitative Data on ALD Processes

The choice of aminosilane precursor significantly impacts the deposition rate and the properties of the resulting thin films. Comparative studies have shown that BDEAS can offer advantages over other precursors.

| Precursor | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Oxidant | Reference |

| Bis(diethylamino)silane (BDEAS) | 250 - 350 | ~1.0 | Ozone | [2] |

| Bis(diethylamino)silane (BDEAS) | 100 - 250 | 1.2 - 1.4 | O₂ plasma | [3] |

| Tris(dimethylamino)silane (TDMAS) | 300 - 525 | ~0.6 | Ozone | [4] |

| Bis(t-butylamino)silane (BTBAS) | 300 - 525 | ~1.0 | Ozone | [4] |

Computational studies have provided insights into the reaction energetics of different aminosilanes on hydroxyl-terminated surfaces. These studies suggest that BDEAS exhibits a low energy barrier in the rate-determining step of the deposition process, which can translate to a faster growth rate compared to some other precursors.[1] For instance, one study reported an energy barrier of 1.2 eV for the rate-determining step of BDEAS on a WO₃ surface.[1]

Experimental Protocol: Atomic Layer Deposition of SiO₂ using BDEAS and Ozone

This protocol describes a typical laboratory-scale ALD process for the deposition of silicon dioxide thin films using bis(diethylamino)silane (BDEAS) as the silicon precursor and ozone (O₃) as the oxidant.

Materials and Equipment:

-

Bis(diethylamino)silane (BDEAS) precursor

-

Ozone (O₃) generator

-

High-purity nitrogen (N₂) or argon (Ar) gas for purging

-

Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery lines, a heated substrate stage, and a vacuum system.

-

Substrates (e.g., silicon wafers)

Procedure:

-

Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned substrates into the ALD reactor.

-

Reactor Purge: Purge the reactor with high-purity N₂ or Ar gas to remove any residual air and moisture.

-

Deposition Temperature: Heat the substrate stage to the desired deposition temperature, typically within the ALD window of 250-350°C for the BDEAS/O₃ process.[2]

-

ALD Cycle: The deposition of SiO₂ is achieved by repeating the following four steps in a cycle:

-

Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a specific pulse time (e.g., 0.5 - 2 seconds). The BDEAS molecules will chemisorb onto the substrate surface.

-

Step 2: Purge: Purge the reactor with N₂ or Ar gas for a set time (e.g., 5 - 10 seconds) to remove any unreacted BDEAS molecules and the diethylamine byproduct from the gas phase.

-

Step 3: Ozone Pulse: Introduce ozone into the reactor for a specific pulse time (e.g., 1 - 5 seconds). The ozone will react with the surface-adsorbed BDEAS species to form a layer of SiO₂ and regenerate hydroxyl groups on the surface.

-

Step 4: Purge: Purge the reactor with N₂ or Ar gas (e.g., 5 - 10 seconds) to remove any unreacted ozone and other reaction byproducts.

-

-

Film Thickness Control: Repeat the ALD cycle until the desired film thickness is achieved. The thickness is linearly proportional to the number of cycles.

-

Cool Down and Unloading: After the deposition is complete, cool down the reactor under a continuous flow of inert gas. Once at a safe temperature, unload the coated substrates.

Applications in Organic Synthesis: Silylating Agents

In organic synthesis, diethylamino silanes, such as diethylaminotrimethylsilane, serve as effective silylating agents for the protection of various functional groups, particularly alcohols. Silyl ethers are formed by reacting an alcohol with the silylating agent, which protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The diethylamino group in this context acts as a good leaving group, and the reaction is often driven by the formation of the volatile diethylamine byproduct.

The reactivity of the silylating agent can be tuned by the substituents on the silicon atom. The presence of the diethylamino group provides a moderately reactive silylating agent.

Experimental Protocol: Silylation of a Primary Alcohol using Diethylaminotrimethylsilane

This protocol provides a general procedure for the protection of a primary alcohol using diethylaminotrimethylsilane.

Materials and Equipment:

-

Primary alcohol

-

Diethylaminotrimethylsilane

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in the anhydrous aprotic solvent.

-

Addition of Silylating Agent: To the stirred solution, add a slight excess (e.g., 1.1 equivalents) of diethylaminotrimethylsilane at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. The reaction is typically complete within a few hours at room temperature.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.

Synthesis of Diethylamino Silanes

Diethylamino silanes are typically synthesized by the reaction of a corresponding chlorosilane with diethylamine. The reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of Bis(diethylamino)silane

This protocol describes the synthesis of bis(diethylamino)silane from dichlorosilane and diethylamine.

Materials and Equipment:

-

Dichlorosilane

-

Diethylamine

-

Anhydrous hexane

-

Clay catalyst (optional, can enhance reaction efficiency)

-

Reactor equipped with a stirrer, dropping funnel, and a condenser, under an inert atmosphere (nitrogen).

Procedure:

-

Reactor Setup: To a reactor under a nitrogen atmosphere, add anhydrous hexane and optionally, a clay catalyst.

-

Addition of Dichlorosilane: Add dichlorosilane to the reactor.

-

Addition of Diethylamine: Under stirring, slowly add diethylamine dropwise to the reactor. An excess of diethylamine is often used to drive the reaction to completion and neutralize the HCl byproduct.

-

Reaction Conditions: Maintain the reaction temperature between 40-60°C.

-

Reaction Time: After the addition of diethylamine is complete, continue to stir the reaction mixture at the same temperature for 5-10 hours.

-

Purification: After the reaction is complete, the product, bis(diethylamino)silane, can be purified by filtration to remove the diethylamine hydrochloride salt and subsequent distillation under reduced pressure.

Visualizing the Role of the Diethylamino Group

ALD Reaction Mechanism of BDEAS

The following diagram illustrates the key steps in the atomic layer deposition of SiO₂ using BDEAS and an oxidant on a hydroxylated surface.

General Silylation of an Alcohol

This diagram shows the general workflow for the protection of an alcohol using a diethylamino silane.

Factors Influencing Diethylamino Silane Reactivity

This diagram illustrates the key factors that modulate the reactivity of diethylamino silanes.

Conclusion

The diethylamino group plays a multifaceted and critical role in defining the reactivity of silanes. Its electronic and steric properties, coupled with its behavior as a leaving group, make diethylamino silanes highly valuable reagents in both materials science and organic synthesis. In the realm of thin film deposition, these silanes, particularly BDEAS, are key precursors for producing high-quality silicon-based films via ALD and CVD, where the diethylamino ligand actively participates in the surface reaction chemistry. In organic synthesis, they serve as efficient silylating agents for the protection of sensitive functional groups. A thorough understanding of the factors influencing the reactivity of diethylamino silanes, as outlined in this guide, is essential for the rational design of new materials and synthetic methodologies, and for advancing their applications in diverse fields, including the development of novel pharmaceuticals.

References

Novel Synthesis Methodologies: A Shift Towards Sustainability

An In-depth Technical Guide to Potential Research Areas for Novel Aminosilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of promising research avenues for the development and application of novel aminosilanes. We delve into key areas of innovation, including sustainable synthesis methodologies, advanced surface modification techniques for biomedical applications, and the design of sophisticated drug delivery systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing detailed experimental protocols, comparative data, and visual representations of key processes.

Traditional synthesis of aminosilanes often involves the use of chlorosilanes, which are corrosive and generate stoichiometric amounts of ammonium salt waste.[1][2] Current research is focused on developing more sustainable and atom-efficient catalytic methods, such as dehydrocoupling.

Manganese-Catalyzed Dehydrocoupling

A promising sustainable approach is the use of earth-abundant metal catalysts, such as manganese, for the dehydrocoupling of amines and silanes.[3][4][5][6] This method avoids the use of corrosive reagents and produces hydrogen gas as the only byproduct.[1][2]

Experimental Protocol: Manganese-Catalyzed Synthesis of an Aminosilane

This protocol describes the synthesis of an aminosilane via the dehydrocoupling of an amine and a silane using a β-diketiminate manganese hydride dimer as a catalyst.[4][6]

Materials:

-

β-diketiminate manganese hydride dimer (catalyst)

-

Amine (e.g., isopropylamine)

-

Silane (e.g., SiH₄)

-

Anhydrous toluene (solvent)

-

Schlenk line and glassware

-

NMR spectrometer for analysis

Procedure:

-

In a glovebox, dissolve the β-diketiminate manganese hydride dimer catalyst in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Add the desired amine to the catalyst solution.

-

Connect the flask to a Schlenk line and introduce silane gas (e.g., 1 atm of SiH₄).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to observe the formation of the aminosilane product and the consumption of the starting materials.

-

Upon completion, the solvent can be removed under vacuum to isolate the aminosilane product. Further purification can be achieved by distillation or chromatography if necessary.

Enantioselective Synthesis of Chiral α-Aminosilanes

Chiral α-aminosilanes are valuable building blocks in medicinal chemistry, particularly for the development of peptide isosteres and enzyme inhibitors.[7][8] Copper-catalyzed hydroamination of vinylsilanes has emerged as a highly enantioselective and regioselective method for their synthesis.[7][8]

Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of an α-Aminosilane

This protocol outlines the synthesis of an enantioenriched α-aminosilane from a vinylsilane and an electrophilic nitrogen source using a copper catalyst.[7][8]

Materials:

-

Copper(I) catalyst precursor (e.g., Cu(OAc)₂)

-

Chiral phosphine ligand (e.g., DTBM-SEGPHOS)

-

Stoichiometric reductant (e.g., diethoxymethylsilane)

-

Vinylsilane

-

Electrophilic nitrogen source (e.g., O-benzoylhydroxylamine)

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, combine the copper(I) catalyst precursor and the chiral phosphine ligand in a flame-dried flask.

-

Add the anhydrous solvent and stir to form the catalyst complex.

-

Add the vinylsilane, the electrophilic nitrogen source, and the stoichiometric reductant to the reaction mixture.

-

Stir the reaction at the designated temperature until completion, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the enantioenriched α-aminosilane.

-

Determine the enantiomeric excess of the product using chiral HPLC.

Surface Modification for Biomedical Applications

The ability of aminosilanes to form stable monolayers on various substrates makes them ideal for surface modification in biomedical applications, such as biosensors, microarrays, and implants.[9][10]

Quantitative Analysis of Aminosilane-Modified Surfaces

The performance of a modified surface is highly dependent on the quality and density of the aminosilane layer. A variety of surface analytical techniques are employed to characterize these coatings.

| Surface Property | Characterization Technique | Typical Findings for Aminosilane Coatings |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of nitrogen from the amine groups and silicon from the silane. The N1s/Si2p ratio can indicate the relative surface coverage.[1] |

| Surface Morphology | Atomic Force Microscopy (AFM) | Reveals the topography and roughness of the silane layer. Smooth, uniform layers are often desired.[1] Average surface roughness can be in the range of 0.12-0.15 nm.[1] |

| Wettability | Contact Angle Goniometry | Aminosilane treatment typically alters the surface from hydrophilic to more hydrophobic, with changes in water contact angle.[1] |

| Layer Thickness | Spectroscopic Ellipsometry | Allows for precise measurement of the aminosilane layer thickness, often in the nanometer range.[11] |

| Surface Charge | Streaming Potential or Zeta Potential Measurement | Aminosilanization generally imparts a positive surface charge at neutral pH due to the protonation of the amine groups.[3][10] |

Experimental Protocol: Surface Modification of Glass with Aminosilanes

This protocol describes a dip-coating method for the uniform modification of glass slides with aminosilanes.[3][10]

Materials:

-

Glass slides

-

Piranha solution (H₂SO₄ and H₂O₂) - Caution: Extremely corrosive and reactive

-

Aminosilane (e.g., 3-aminopropyltriethoxysilane - APTES)

-

Anhydrous toluene

-

Deionized water

-

Oven

Procedure:

-

Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water and dry them under a stream of nitrogen.

-

Silanization: Prepare a solution of the aminosilane in anhydrous toluene (e.g., 1-5% v/v).

-

Immerse the cleaned and dried glass slides in the aminosilane solution for a specified time (e.g., 1-2 hours) at room temperature or elevated temperature.

-

Rinsing: Remove the slides from the silanization solution and rinse them with fresh toluene to remove any physisorbed silane molecules.

-

Curing: Cure the slides in an oven at a specified temperature (e.g., 110°C) for a designated time (e.g., 30-60 minutes) to promote the formation of covalent siloxane bonds.

-

Characterize the modified surfaces using the techniques outlined in the table above.

Aminosilanes in Drug Delivery Systems

Aminosilane-functionalized nanoparticles are being extensively investigated as carriers for targeted drug delivery. The amine groups on the surface can be used to attach drugs, targeting ligands, and imaging agents.

Aminosilane-Coated Magnetic Nanoparticles

Magnetic nanoparticles (MNPs) coated with aminosilanes are particularly promising for targeted drug delivery as they can be guided to a specific site in the body using an external magnetic field.[12][13]

| Parameter | Value | Reference |

| Drug Loading Efficiency (Ofloxacin) | 93.4% | |

| Drug Loading Efficiency (Ciprofloxacin) | 91.1% | |

| Release at pH 5.5 (Ofloxacin) | ~22% | |

| Release at pH 7.2 (Ofloxacin) | ~81.7% | |

| Release at pH 5.5 (Ciprofloxacin) | ~27.13% | |

| Release at pH 7.2 (Ciprofloxacin) | ~98.78% | |

| Average Nanoparticle Size (APTES-coated) | 8.6 nm |

Experimental Protocol: APTES Coating of Magnetic Nanoparticles for Drug Delivery

This protocol details the synthesis and aminosilane coating of magnetite (Fe₃O₄) nanoparticles for drug delivery applications.[9]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH)

-

3-Aminopropyltriethoxysilane (APTES)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and heater

-

Permanent magnet for separation

Procedure:

-

Synthesis of Magnetite Nanoparticles:

-

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen).

-

Heat the solution to 80°C with vigorous stirring.

-

Add ammonium hydroxide dropwise to induce the co-precipitation of magnetite nanoparticles. A black precipitate will form.

-

Continue stirring for 1-2 hours at 80°C.

-

Cool the mixture to room temperature and separate the magnetic nanoparticles using a permanent magnet.

-

Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral.

-

-

APTES Coating:

-

Disperse the magnetite nanoparticles in a mixture of ethanol and deionized water.

-

Add APTES to the nanoparticle dispersion and stir vigorously.

-

Heat the mixture to a moderate temperature (e.g., 50-70°C) and continue stirring for several hours to allow for the silanization reaction to occur.

-

Separate the APTES-coated magnetic nanoparticles using a permanent magnet.

-

Wash the coated nanoparticles with ethanol and then deionized water to remove excess APTES.

-

Dry the functionalized nanoparticles for further use in drug loading studies.

-

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Experimental workflow for aminosilane-based drug delivery.